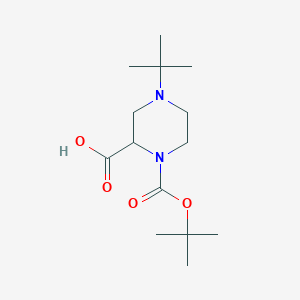

Acide 1-(tert-butoxycarbonyl)-4-tert-butylpipérazine-2-carboxylique

Vue d'ensemble

Description

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is a compound that features a piperazine ring substituted with tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Applications De Recherche Scientifique

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the synthesis of biologically active compounds and drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of specialty chemicals and advanced materials.

Mécanisme D'action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of amino group protection. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Pharmacokinetics

The boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the protection of the amino group during organic synthesis. This allows for chemoselectivity in subsequent chemical reactions . The Boc group can be selectively removed without affecting other functional groups in the molecule .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid can be influenced by environmental factors such as temperature and pH. For example, the reactions for the deprotection of the Boc group take place under room temperature conditions . Additionally, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Strong acids such as TFA and HCl are used for deprotection.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted piperazine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

- 1-(tert-Butoxycarbonyl)-3-ethyl-3-pyrrolidinecarboxylic acid

- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid

Uniqueness

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern on the piperazine ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection of amine groups .

Activité Biologique

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, also known by its CAS number 76535-75-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- IUPAC Name : Di-tert-butyl piperazine-1,4-dicarboxylate

This compound is synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding high purity and stability under various conditions.

Antibacterial Properties

Recent studies have demonstrated that derivatives of piperazine, including 4-tert-butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, exhibit significant antibacterial activity against Gram-positive bacteria. For instance, one derivative showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Mechanism of Action :

The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential. This action suggests that the compound disrupts bacterial cell integrity, which is crucial for its bactericidal properties .

Pharmacokinetics

The pharmacokinetic profile indicates that 4-tert-butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is likely to have high gastrointestinal absorption and can permeate the blood-brain barrier effectively. This characteristic enhances its potential therapeutic applications in central nervous system disorders.

Study on Antimicrobial Efficacy

A notable study evaluated the antibacterial efficacy of various piperazine derivatives against resistant strains. The results indicated that compounds similar to 4-tert-butyl-piperazine-1,2-dicarboxylic acid exhibited strong activity against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus . The ability to combat biofilms is particularly significant in clinical settings where biofilm-associated infections are common.

Neuropharmacological Research

Another area of investigation involves the neuropharmacological effects of piperazine derivatives. In animal models, compounds related to 4-tert-butyl-piperazine demonstrated anxiolytic and antidepressant-like effects. These findings suggest a potential role in treating anxiety disorders and depression, warranting further exploration into their mechanisms of action within neural pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Conditions | Effective Concentration | Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (MRSA, VREfm) | 0.78 - 3.125 μg/mL | Membrane depolarization |

| Neuropharmacological effects | Animal models for anxiety and depression | N/A | Modulation of neurotransmitter systems |

Propriétés

IUPAC Name |

4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIROEIGZLLCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.